Cas no 66176-39-4 (4-(Bromomethyl)benzenesulfonyl chloride)

4-(Bromomethyl)benzenesulfonyl chloride is a versatile sulfonylating and alkylating reagent used in organic synthesis. Its key structural features—a reactive benzylic bromine and a sulfonyl chloride group—enable dual functionality for introducing sulfonyl and bromomethyl moieties in target molecules. This compound is particularly valuable in the preparation of sulfonamide derivatives, polymer intermediates, and pharmaceutical building blocks. The benzylic bromide offers further reactivity for nucleophilic substitution or cross-coupling reactions, while the sulfonyl chloride facilitates efficient sulfonylation under mild conditions. Its stability under controlled storage conditions and high purity make it a reliable choice for synthetic applications requiring precise functionalization. Suitable for use under inert atmospheres to prevent hydrolysis of the sulfonyl chloride group.
4-(Bromomethyl)benzenesulfonyl chloride structure
66176-39-4 structure
Product Name:4-(Bromomethyl)benzenesulfonyl chloride
CAS No:66176-39-4
MF:C7H6BrClO2S
MW:269.543339252472
MDL:MFCD00156129
CID:58440
PubChem ID:2734409
Update Time:2025-06-09

4-(Bromomethyl)benzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)benzene-1-sulfonyl chloride
    • 4-Bromomethylbenzenesulfonyl chloride
    • 4-(BROMOMETHYL)BENZENESULFONYL CHLORIDE
    • Alpha-Bromo-p-Toluenesulphonyl Chloride
    • α-Bromo-p-toluenesulfonyl Chloride
    • 4-(bromomethyl)benzene-1-sulfonylchloride
    • 4-(bromomethyl)-benzenesulphonylchloride
    • 4-(Bromomethyl)benzenesulfonyl chloride, 95%
    • Benzenesulfonyl chloride, 4-(bromomethyl)-
    • 4-(Bromomethyl)benzene-sulphonyl chloride
    • B3936
    • AM20040977
    • 4-Bromomethylbenzene sulfonyl chloride
    • 4-bromomethyl-benzenesulfonyl chloride
    • 4-(bromomethyl)benzenesulfonylchloride
    • 4-(Bromomethyl)phenylsulfonyl chloride
    • 4-bromomethylbenzenesulphonyl chloride
    • alpha-Bromo-p-toluenesulfonyl chloride
    • QXTQWYZHHMQSQH-UHFFFAOYSA-N
    • 4-(Chlorosulfonyl)benzyl bromide
    • MFCD00156129
    • 4-(bromomethyl)benzenesulphonyl chloride
    • FT-0616711
    • 4-(bromomethyl)benzene sulfonyl chloride
    • EN300-92092
    • 4-bromomethyl benzenesulfonyl chloride
    • AKOS000321178
    • F0001-1764
    • 4-bromomethylphenylsulfonylchloride
    • BP-13025
    • 4-(bromomethyl)-benzenesulfonylchloride
    • 66176-39-4
    • SCHEMBL297518
    • 5-Bromoisatinbenzo[c]isothiazole
    • A8938
    • STR04670
    • DTXSID00370290
    • DB-024454
    • STK505651
    • ALBB-008900
    • 627-352-3
    • DTXCID80321326
    • 4-(Bromomethyl)benzenesulfonyl chloride
    • MDL: MFCD00156129
    • Inchi: 1S/C7H6BrClO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
    • InChI Key: QXTQWYZHHMQSQH-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=CC=1)S(=O)(=O)Cl
    • BRN: 2364328

Computed Properties

  • Exact Mass: 267.89600
  • Monoisotopic Mass: 267.896
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.5A^2

Experimental Properties

  • Color/Form: Lens powder.
  • Density: 1.6944 (estimate)
  • Melting Point: 71-75 °C (lit.)
  • Boiling Point: 329.7±25.0 °C at 760 mmHg
  • Flash Point: 153.2±23.2 °C
  • Refractive Index: 1.593
  • PSA: 42.52000
  • LogP: 3.58980
  • Solubility: React with water.
  • Sensitiveness: Moisture Sensitive

4-(Bromomethyl)benzenesulfonyl chloride Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:II
  • Safety Term:8
  • Packing Group:II
  • Risk Phrases:R34
  • Storage Condition:Argon filled storage

4-(Bromomethyl)benzenesulfonyl chloride Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4-(Bromomethyl)benzenesulfonyl chloride Production Method

Additional information on 4-(Bromomethyl)benzenesulfonyl chloride

Recent Advances in the Application of 4-(Bromomethyl)benzenesulfonyl chloride (CAS: 66176-39-4) in Chemical Biology and Pharmaceutical Research

4-(Bromomethyl)benzenesulfonyl chloride (CAS: 66176-39-4) is a versatile chemical reagent that has gained significant attention in recent chemical biology and pharmaceutical research. This sulfonyl chloride derivative serves as a crucial building block in organic synthesis, particularly in the development of sulfonamide-based compounds. Recent studies have highlighted its utility in medicinal chemistry, where it has been employed as a key intermediate in the synthesis of potential therapeutic agents targeting various diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in developing novel sulfonamide inhibitors for carbonic anhydrase isoforms. The researchers utilized 4-(Bromomethyl)benzenesulfonyl chloride as a starting material to create a series of benzenesulfonamide derivatives with selective inhibition profiles against tumor-associated carbonic anhydrase IX and XII. The study reported several compounds showing nanomolar inhibitory activity, with potential applications in cancer therapy.

In the field of bioconjugation chemistry, recent advancements have explored the use of 4-(Bromomethyl)benzenesulfonyl chloride as a bifunctional linker. A 2024 Nature Communications paper described its application in creating stable protein-drug conjugates, where the bromomethyl group enables selective alkylation of cysteine residues while the sulfonyl chloride moiety facilitates conjugation to amine-containing drugs. This dual functionality has opened new possibilities for targeted drug delivery systems.

The compound's reactivity has also been exploited in materials science applications. A recent ACS Applied Materials & Interfaces publication reported its use in modifying polymer surfaces to create antibacterial coatings. The bromomethyl group allowed for subsequent functionalization with quaternary ammonium compounds, while the sulfonyl chloride moiety provided anchoring points to the polymer matrix, resulting in materials with potent antimicrobial activity against drug-resistant bacteria.

From a synthetic chemistry perspective, recent methodological developments have improved the handling and application of 4-(Bromomethyl)benzenesulfonyl chloride. A 2023 Organic Process Research & Development article detailed optimized purification protocols that enhance the compound's stability and shelf-life, addressing previous challenges related to its moisture sensitivity. These improvements have facilitated its broader adoption in industrial-scale pharmaceutical synthesis.

Emerging research directions include the compound's potential in PROTAC (Proteolysis Targeting Chimera) development. Preliminary results presented at the 2024 American Chemical Society National Meeting demonstrated its utility in constructing heterobifunctional molecules that can simultaneously bind target proteins and E3 ubiquitin ligases, offering a promising approach to targeted protein degradation therapies.

Safety and handling considerations for 4-(Bromomethyl)benzenesulfonyl chloride continue to be an area of active research. Recent toxicological studies published in Chemical Research in Toxicology have provided more comprehensive data on its reactivity profile and recommended handling procedures, contributing to safer laboratory practices when working with this reagent.

The commercial availability and synthetic accessibility of 4-(Bromomethyl)benzenesulfonyl chloride have made it an increasingly popular choice for diverse applications. Market analysis indicates growing demand for this compound, particularly in the Asia-Pacific region where pharmaceutical R&D investments have substantially increased in recent years.

Future research directions likely to gain momentum include exploring its application in covalent drug discovery, where its dual reactive groups could enable the development of novel irreversible inhibitors. Additionally, its potential in creating stimuli-responsive drug delivery systems warrants further investigation, particularly for targeted therapies in oncology and infectious diseases.

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